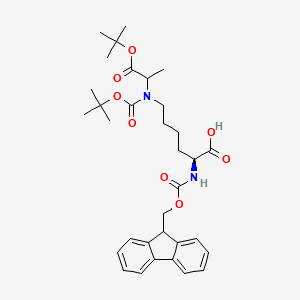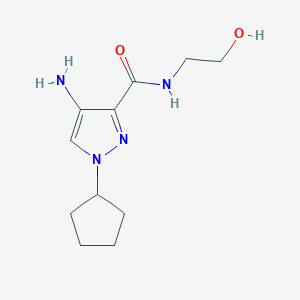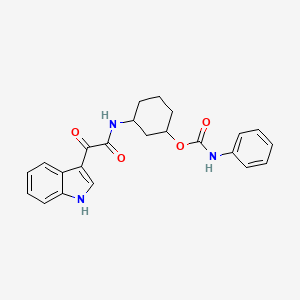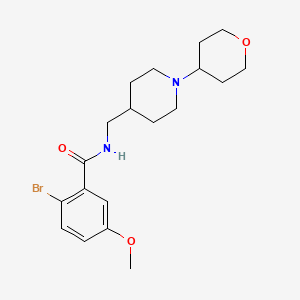![molecular formula C22H17ClN4O3S B2658570 N-[4-(acetylamino)phenyl]-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1105242-27-0](/img/structure/B2658570.png)
N-[4-(acetylamino)phenyl]-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One significant area of application for these compounds is in the development of antimicrobial agents. Studies have shown that thienopyrimidine compounds exhibit potent antibacterial and antifungal properties. For example, certain derivatives have been synthesized and demonstrated significant inhibitory activity against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumoniae, as well as against fungal strains including A. flavus, A. niger, P. marneffei, and C. albicans (Kerru et al., 2019).
Antitumor Activity
Another critical area of application is in the development of antitumor agents. Pyrazolo[3,4-d]pyrimidine derivatives, for example, have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines, showing mild to moderate activity and highlighting potential therapeutic applications (El-Morsy et al., 2017).
Synthesis of Novel Heterocyclic Compounds
These compounds serve as precursors in the synthesis of a wide variety of novel heterocyclic compounds with potential biological activities. The structural diversity and reactivity of these compounds allow for the creation of derivatives with potential applications in pharmaceuticals and materials science. For example, the synthesis of thiazolidinone and acetidinone derivatives has been explored for their antimicrobial activity, showcasing the versatility of these compounds in generating biologically active molecules (Mistry et al., 2009).
Crystal Structure Analysis
The crystal structure analysis of compounds containing the pyrimidinyl moiety has provided insights into the molecular interactions and stability of these compounds. This knowledge is crucial for understanding the biological activity of these compounds and for designing new molecules with enhanced properties. An example of such a study revealed the X-ray structure of a complex containing a metabolite of the antibacterial sulfadiazine, offering insights into the interaction between the compound and bacterial targets (Obaleye et al., 2008).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have explored their potential applications in various fields, including photovoltaic efficiency modeling. These studies help understand the electronic properties and light-harvesting efficiency of these compounds, suggesting their use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c1-13(28)25-16-6-8-17(9-7-16)26-19(29)10-27-12-24-20-18(11-31-21(20)22(27)30)14-2-4-15(23)5-3-14/h2-9,11-12H,10H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJXRAAIRWXEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)



![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)





